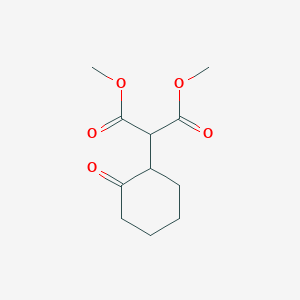
2,3-Bis(sulfanyl)butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(sulfanyl)butane-1,4-diol, also known as dithiothreitol (DTT), is a small molecule with the chemical formula C4H10O2S2. It is a dithiol compound, meaning it contains two thiol (sulfanyl) groups. This compound is widely used in biochemistry and molecular biology due to its ability to reduce disulfide bonds in proteins and peptides, thereby maintaining them in their reduced state .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)butane-1,4-diol typically involves the reduction of 2,3-dihydroxybutane-1,4-dithiol. One common method is the reduction of the corresponding disulfide compound using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves similar reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(sulfanyl)butane-1,4-diol primarily undergoes reduction reactions due to the presence of its thiol groups. It can also participate in oxidation reactions, forming disulfide bonds. Additionally, it can undergo substitution reactions where the thiol groups are replaced by other functional groups .
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride
Oxidation: Hydrogen peroxide, iodine
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Reduction: Maintains the thiol groups in their reduced state
Oxidation: Forms disulfide bonds
Substitution: Forms various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2,3-Bis(sulfanyl)butane-1,4-diol is extensively used in scientific research due to its reducing properties. Some of its applications include:
Biochemistry: Used to reduce disulfide bonds in proteins and peptides, aiding in protein folding studies and enzymatic reactions.
Molecular Biology: Employed in the preparation of samples for SDS-PAGE electrophoresis to maintain proteins in their reduced state.
Medicine: Investigated for its potential in reducing oxidative stress in cells and tissues.
Wirkmechanismus
The primary mechanism of action of 2,3-Bis(sulfanyl)butane-1,4-diol involves the reduction of disulfide bonds in proteins and peptides. The thiol groups in the compound donate electrons to the disulfide bonds, breaking them and forming two thiol groups. This process helps maintain proteins in their reduced and functional state . The compound can also act as a chelating agent, binding to metal ions and preventing their participation in unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithioerythritol (DTE): An epimer of dithiothreitol with similar reducing properties but different stereochemistry.
Glutathione: A tripeptide with a thiol group that also reduces disulfide bonds but is less efficient than dithiothreitol.
Uniqueness
2,3-Bis(sulfanyl)butane-1,4-diol is unique due to its high reactivity and stability as a reducing agent. It forms a stable six-membered ring in its oxidized form, which enhances its reducing potential and makes it more efficient than other thiol-based reducing agents .
Eigenschaften
CAS-Nummer |
64131-50-6 |
|---|---|
Molekularformel |
C4H10O2S2 |
Molekulargewicht |
154.3 g/mol |
IUPAC-Name |
2,3-bis(sulfanyl)butane-1,4-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 |
InChI-Schlüssel |
IMVJCTWESJIARS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CO)S)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
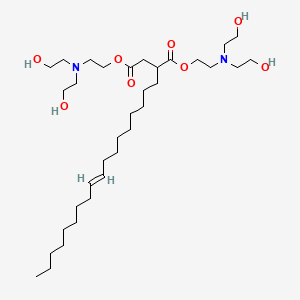
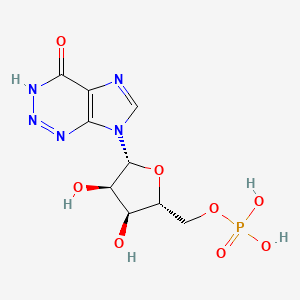
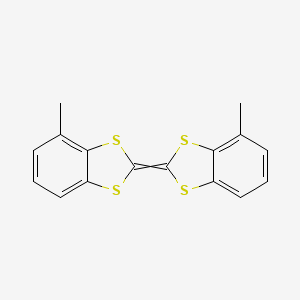
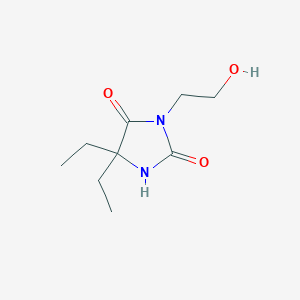
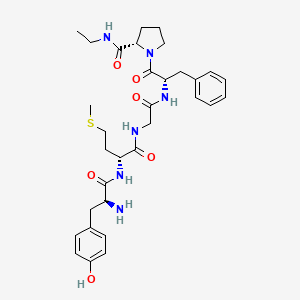
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)

